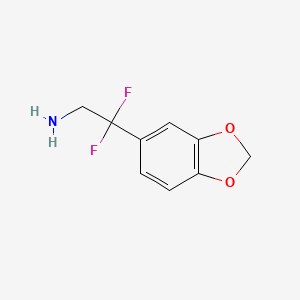
2-(1,3-Dioxaindan-5-yl)-2,2-difluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxaindan-5-yl)-2,2-difluoroethan-1-amine is a chemical compound with a unique structure that includes a 1,3-dioxaindan ring and a difluoroethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxaindan-5-yl)-2,2-difluoroethan-1-amine typically involves the reaction of 1,3-dioxaindan derivatives with difluoroethanamine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the use of boronic acids and palladium catalysts can be employed in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-(1,3-Dioxaindan-5-yl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield halogenated derivatives.
科学的研究の応用
2-(1,3-Dioxaindan-5-yl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1,3-Dioxaindan-5-yl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(1,3-Dioxaindan-5-yl)pentanoic acid: This compound has a similar 1,3-dioxaindan ring but differs in the side chain structure.
(6-Chloro-1,3-dioxaindan-5-yl)methanol: This compound also contains a 1,3-dioxaindan ring but includes a chloro and methanol group.
Uniqueness
2-(1,3-Dioxaindan-5-yl)-2,2-difluoroethan-1-amine is unique due to the presence of the difluoroethanamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11,4-12)6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,12H2 |
InChIキー |
CZEORMQJWGATBW-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


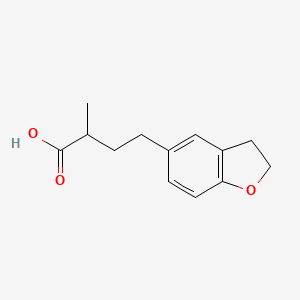
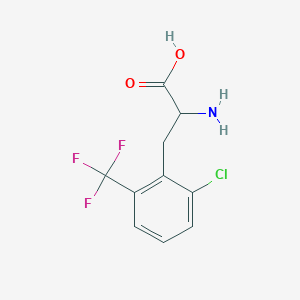
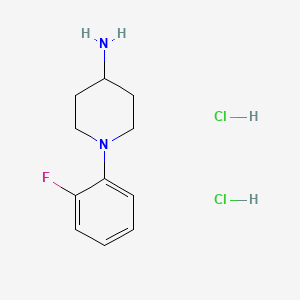
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
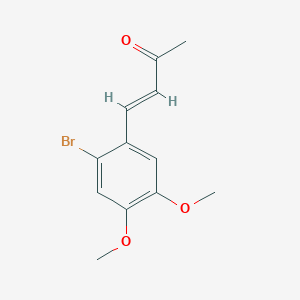

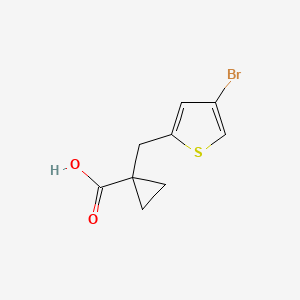
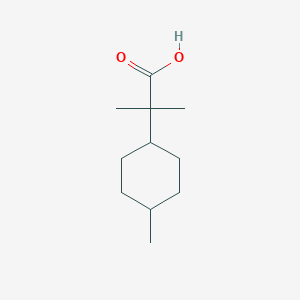
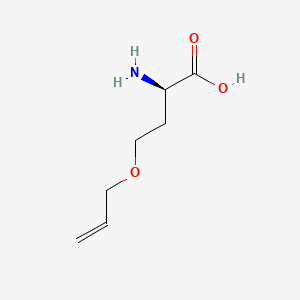
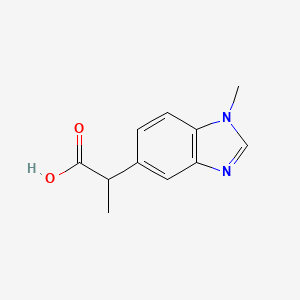
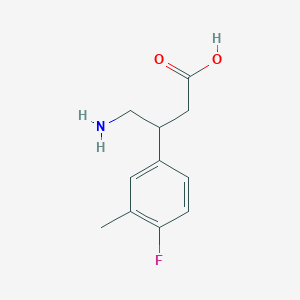

![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)

